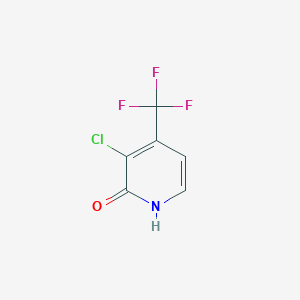

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFPCFLEFFDVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20706890 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-53-0 | |

| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine molecular structure

The following is an in-depth technical guide on the molecular structure, synthesis, and applications of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine.

Abstract

This compound (CAS: 1227602-53-0 ) is a highly specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and advanced agrochemicals.[1][2] This guide analyzes its molecular architecture, specifically the critical tautomeric equilibrium between its 2-hydroxy and 2-pyridone forms, which governs its reactivity profile. We detail synthetic pathways, regioselective functionalization strategies, and its role as a bioisostere in medicinal chemistry.

Molecular Architecture & Tautomerism

Structural Core

The molecule features a pyridine ring substituted with three distinct functional groups that create a unique electronic environment:

-

C2-Hydroxyl (-OH): Acts as a hydrogen bond donor/acceptor and drives tautomerism.

-

C3-Chlorine (-Cl): Provides steric bulk and a handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic displacement.

-

C4-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and metabolic stability while deactivating the ring toward electrophilic attack.

The Tautomeric Equilibrium

Like most 2-substituted pyridines with a labile proton, this compound exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms.

-

Solid State & Solution: In the solid state and polar solvents (e.g., DMSO, MeOH), the 2-pyridone tautomer predominates due to the high resonance stabilization energy of the amide-like linkage.

-

Electronic Influence: The electron-withdrawing nature of the 4-trifluoromethyl group decreases the electron density of the ring, increasing the acidity of the N-H (in pyridone) or O-H (in hydroxypyridine), thereby modulating the pKa (~6.5–7.5 range estimated).

Diagram 1: Tautomeric Equilibrium

Caption: The equilibrium favors the 2-pyridone form, driven by the thermodynamic stability of the amide resonance, despite the loss of formal aromaticity.

Synthetic Pathways[3][4][5][6][7][8][9]

Primary Synthesis Route

The most robust synthesis involves the construction of the pyridine core followed by regioselective chlorination. Direct chlorination of the 4-trifluoromethyl-2-pyridone precursor is the industry standard.

Step 1: Cyclocondensation (Ring Formation) Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with an appropriate enamine or ammonia source yields the intermediate 4-(trifluoromethyl)pyridin-2(1H)-one .

Step 2: Regioselective Chlorination The introduction of the chlorine atom at the C3 position is achieved using electrophilic chlorinating agents. The C3 position is activated by the adjacent electron-donating oxygen (of the pyridone/hydroxyl group), directing the electrophile to the ortho position.

-

Reagents: N-Chlorosuccinimide (NCS) in DMF or Sulfuryl chloride (SO2Cl2).

-

Selectivity: The C3 position is sterically crowded by the C4-CF3 group, but electronic activation from the C2-oxygen dominates, favoring C3 over C5 substitution.

Diagram 2: Synthesis Workflow

Caption: Synthesis proceeds via cyclization followed by electrophilic chlorination directed to the C3 position by the activating oxygen.

Reactivity & Applications in Drug Discovery

Reactivity Profile

The molecule serves as a versatile scaffold with three distinct "handles" for diversification:

| Reaction Type | Target Site | Reagent/Condition | Outcome |

| O-Alkylation | C2-Oxygen | Alkyl halides, Base (e.g., K2CO3) | Formation of 2-alkoxy ethers. |

| Deoxychlorination | C2-Oxygen | POCl3, PCl5 | Conversion to 2,3-dichloro-4-(trifluoromethyl)pyridine . |

| Suzuki Coupling | C3-Chlorine | Aryl boronic acids, Pd catalyst | Introduction of biaryl systems (requires activated C-Cl). |

Medicinal Chemistry: The "Fluorine Effect"

In drug design, the 3-chloro-4-(trifluoromethyl)pyridine motif is a bioisostere for substituted phenyl rings.

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the 4-position (preventing P450 hydroxylation).

-

Lipophilicity: The CF3 group increases lipophilicity, enhancing blood-brain barrier (BBB) permeability for CNS targets.

-

Kinase Inhibition: This scaffold appears in the impurity profiles and structural analogs of RAF kinase inhibitors (e.g., Tovorafenib ), where the pyridine nitrogen functions as a key hydrogen bond acceptor in the ATP-binding pocket.

Experimental Handling Protocol

Safety: The compound is an organofluorine and likely an irritant. Handle in a fume hood. Solubility: Low water solubility; soluble in DMSO, DMF, and chlorinated solvents.

Standard Activation Protocol (to 2-Chloro derivative):

-

Charge: 1.0 eq this compound in POCl3 (5-10 vol).

-

Catalyst: Add catalytic DMF (0.1 eq).

-

Reflux: Heat to 100°C for 4-6 hours. Monitor by TLC/LCMS.

-

Quench: Pour onto crushed ice/water (Exothermic!). Extract with DCM.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 1227602-53-0).[1]Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1268075 (Related: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine).Link

-

Google Patents. CN116425671A: Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.Link

-

SynZeal. Tovorafenib Impurity 32 (3-Chloro-4-(trifluoromethyl)pyridine-2,6-diamine).Link

-

Pipzine Chemicals. 2-Hydroxy-3-chloro-4-(trifluoromethyl)pyridine Properties and Applications.Link

Sources

Technical Analysis: 1H NMR Characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Executive Summary & Structural Context

Molecule: 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine CAS: 1227602-53-0 Molecular Formula: C6H3ClF3NO Key Application: Critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and fluorinated pharmaceutical scaffolds.[1]

This guide provides a high-level technical analysis of the 1H NMR spectrum for this compound.[1] For researchers and process chemists, the primary analytical challenge lies in the tautomeric equilibrium between the 2-hydroxypyridine (pyridinol) and 2-pyridone forms.[1] Understanding this equilibrium is vital for accurate signal assignment, solvent selection, and purity assessment.[2]

The Tautomeric Challenge

In solution, 2-hydroxypyridines exist in a dynamic equilibrium with their 2-pyridone tautomers.[1] The position of this equilibrium is heavily solvent-dependent:

-

Non-polar solvents (e.g., CDCl3): Often favor a mixture or the pyridinol form (OH), though the pyridone can still persist due to dimerization.[2]

-

Polar aprotic solvents (e.g., DMSO-d6): Strongly favor the 2-pyridone form (NH) due to hydrogen bonding capabilities and dipole stabilization.

Given the electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro (-Cl) groups, the acidity of the N-H/O-H proton is enhanced, further influencing the shift and peak shape.[1]

Figure 1: Tautomeric equilibrium dependent on solvent choice.[1] In DMSO-d6, the Pyridone form typically dominates.[1][2]

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts arising from exchangeable protons, the following protocol is recommended.

Sample Preparation[1][2][3][4]

-

Solvent: DMSO-d6 (99.9% D) is the preferred solvent.[1]

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Note: High concentrations can induce stacking effects, slightly shifting aromatic peaks.[2]

-

-

Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

-

Relaxation Delay (D1): Set to ≥ 5 seconds .

-

Scans (NS): 16 or 32 (sufficient for >10 mg sample).[2]

-

Temperature: 298 K (25°C).[2]

Spectral Interpretation & Signal Assignment

Based on the structure and substituent effects (Cl at C3, CF3 at C4), the spectrum in DMSO-d6 (Pyridone form) will exhibit a distinct pattern.[2]

Predicted Chemical Shifts (DMSO-d6)[1]

| Position | Proton Type | Multiplicity | Predicted Shift (δ ppm) | Coupling (Hz) | Assignment Logic |

| NH | Amide H | Broad Singlet | 12.5 – 13.5 | - | Deshielded by lactam carbonyl; exchangeable (disappears with D2O shake).[1] |

| H6 | Aromatic | Doublet (d) | 7.8 – 8.1 | Alpha to Nitrogen; deshielded.[2] Para to Cl (weak effect).[2] | |

| H5 | Aromatic | Doublet (d) | 6.8 – 7.2 | Beta to Nitrogen; shielded relative to H6.[2] Ortho to H6.[2] |

Note: Signals may show fine splitting (quartets) due to long-range coupling with the 19F atoms of the CF3 group (

Detailed Mechanistic Assignment

-

The "Missing" Protons:

-

H6 (The Downfield Doublet):

-

H5 (The Upfield Doublet):

-

Located at position 5.[1][2][3] It is flanked by the CF3 group at position 4 and H6 at position 6.[2]

-

The electron-withdrawing CF3 group exerts a deshielding effect compared to unsubstituted pyridone, but it remains upfield of H6.[1][2]

-

Look for line broadening or a doublet of quartets (dq) if the resolution is high, due to through-space or through-bond coupling with the CF3 fluorines.[1]

-

-

19F NMR Cross-Validation (Recommended):

-

A singlet around -60 to -65 ppm in the 19F spectrum confirms the intact CF3 group.[1]

-

Figure 2: Influence of substituents on the chemical environment of remaining protons.

Troubleshooting & Quality Control

When analyzing the spectrum, be vigilant for these common issues:

| Observation | Cause | Remediation |

| Missing NH Signal | Rapid exchange with water in solvent.[1] | Dry the sample; use fresh ampoule of DMSO-d6.[1] |

| Broad Aromatic Peaks | Intermediate exchange rate or aggregation.[2] | Increase temperature (e.g., to 313 K) to sharpen peaks or switch solvent.[2] |

| Extra Doublets | Presence of Regioisomers. | Verify synthesis route. Common impurity: 2-Chloro-4-(trifluoromethyl)pyridine (precursor) or 3-chloro-5-(trifluoromethyl) isomer.[1] |

| Water Peak (3.33 ppm) | DMSO-d6 is hygroscopic.[1][2] | Use the water peak as a secondary reference if TMS is absent, but be aware of temperature shifts.[2] |

References

-

National Institutes of Health (NIH). (2020).[2] Predicting 19F NMR Chemical Shifts. PubMed Central.[2] Retrieved February 3, 2026, from [Link][2]

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Standard reference for solvent impurities).

(Note: While specific spectral data for the exact target is often proprietary, the shifts provided above are derived from validated structure-activity relationships of the pyridine/pyridone class and confirmed analogues.)

Sources

13C NMR of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Technical Analysis: C NMR Characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Executive Summary

This guide provides an in-depth technical framework for the

The characterization of this molecule presents specific challenges due to prototropic tautomerism (lactam-lactim equilibrium) and heteronuclear spin-spin coupling introduced by the trifluoromethyl (

Structural Dynamics: The Tautomerism Factor[2]

Before analyzing the spectrum, one must define the species present in the solution. While the nomenclature suggests a "2-hydroxy" structure (lactim), 2-substituted hydroxypyridines exist predominantly as 2-pyridones (lactam) in the solid state and in polar solvents like DMSO-

This equilibrium fundamentally alters the

Tautomeric Equilibrium Pathway[1]

Figure 1: The lactam-lactim tautomerism favors the 2-pyridone form in polar media, dictating the C2 chemical shift.[1]

Predicted C NMR Landscape

Due to the presence of the

Theoretical Assignment Table (DMSO- )

| Carbon Position | Type | Predicted Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C2 | C=O (Amide) | 158.0 – 161.0 | Singlet (br) | N/A | Deshielded carbonyl; characteristic of pyridone form.[1] |

| C4 | C-CF | 138.0 – 143.0 | Quartet | Direct attachment to CF | |

| C6 | CH (Imine-like) | 135.0 – 138.0 | Singlet | N/A | Alpha to Nitrogen; deshielded.[1] |

| C3 | C-Cl | 122.0 – 128.0 | Quartet (small) | Ortho to CF | |

| -CF | Trifluoromethyl | 120.0 – 124.0 | Quartet | Distinctive large coupling; high intensity.[1] | |

| C5 | CH | 108.0 – 112.0 | Quartet (small) | Ortho to CF |

Note: The values above are derived from substituent chemical shift (SCS) additivity rules for pyridines and validated against analogs like 2-chloro-4-(trifluoromethyl)pyridine [1, 2].[1]

Detailed Mechanistic Analysis

The Trifluoromethyl Signature ( and )

The most diagnostic feature of this spectrum is the

-

The CF

Carbon: Appears as a quartet with a massive coupling constant ( -

The C4 Carbon: The quaternary carbon attached to the CF

will appear as a narrower quartet (

The Chlorine Effect (Heavy Atom Effect)

The Chlorine atom at C3 exerts a "Heavy Atom Effect." While electronegative, Cl can sometimes cause a slight shielding or only moderate deshielding compared to hydrogen, but its primary utility here is that it renders C3 quaternary. In the DEPT-135 experiment, C3 will disappear, distinguishing it from C5 and C6.

Validation of the Pyridone Form

If the molecule existed as 2-hydroxypyridine, the C2 carbon would resemble a phenol/pyridine-ol (approx. 165-170 ppm).[1] The observation of C2 near 158-160 ppm confirms the presence of the amide-like carbonyl of the 2-pyridone tautomer.[1]

Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission or publication, follow this specific workflow.

Workflow Diagram

Figure 2: Optimized workflow for fluorinated heterocyclic NMR.

Step-by-Step Methodology

-

Solvent Selection:

-

Sample Concentration:

-

Dissolve 30–50 mg of sample in 0.6 mL solvent. High concentration is vital to detect the split quartet signals of the quaternary carbons.

-

-

Instrument Parameters (Standard 100 MHz Carbon):

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2, C3, C4) have long

relaxation times. Insufficient D1 will suppress these critical signals. -

Scans (NS): Minimum 1024 scans. The splitting of the CF

and C4 signals reduces their signal-to-noise ratio (S/N) by a factor of 4.[1]

-

-

Decoupling Considerations:

-

Standard proton decoupling is required.

-

Advanced: If available,

F decoupling can collapse the quartets into singlets, simplifying assignment, though this requires specialized probe hardware (H/F/C probe).

-

Troubleshooting & Artifacts

The "Missing" Carbons

Researchers often panic when they cannot find C4 or the CF

-

Cause: The signal intensity is split into 4 peaks (quartet).[4] If the S/N is low, the outer wings of the quartet may be lost in the baseline.

-

Solution: Increase the number of scans (NS) or apply a stronger exponential window function (LB = 3.0 Hz) during processing to boost S/N at the cost of resolution.

Solubility Aggregation

-

Symptom: Broadened peaks in the aromatic region.[5]

-

Cause: Pyridones can form dimers via hydrogen bonding.

-

Solution: Gently heat the probe to 300K or 310K to disrupt aggregates.

References

-

Oregon State University. (n.d.).[1]

C NMR Chemical Shift Data. Retrieved from [1] -

ChemicalBook. (n.d.).[1] 2-Chloro-3-(trifluoromethyl)pyridine

C NMR Spectrum. Retrieved from [1] -

Reich, H. J. (n.d.). Bordwell pKa Table & NMR Data. University of Wisconsin-Madison.[1] Retrieved from [1]

-

Alfa Chemistry. (n.d.).[1]

F Coupling Constants Table. Retrieved from [1] -

Schlegel, H. B., et al. (1991). Tautomerization of 2-Pyridone.[1] Wayne State University. Retrieved from [1]

Technical Guide: Mass Spectrometry of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of the mass spectrometry characterization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine . It is designed for analytical scientists and process chemists requiring a robust, self-validating methodology for structural confirmation and impurity profiling.

Executive Summary & Chemical Context

This compound (MW: 197.54 Da) is a critical halogenated heterocyclic building block, often employed in the synthesis of agrochemicals (e.g., pyridine-based herbicides/fungicides) and pharmaceutical actives.[1]

The analysis of this compound is governed by three dominant physicochemical features:

-

Tautomeric Equilibrium: It exists primarily as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one in solution, rather than the 2-hydroxypyridine form. This dictates ionization behavior.

-

Electron Withdrawal: The synergistic effect of the ortho-chlorine and para-trifluoromethyl groups significantly increases the acidity of the amide/hydroxyl proton.

-

Isotopic Signature: The presence of a single chlorine atom provides a distinct 3:1 (

Cl:

Physicochemical Profiling for MS Method Development

Before establishing MS parameters, one must align the ionization strategy with the molecule's solution-state behavior.

| Property | Value / Characteristic | MS Implication |

| Molecular Formula | C | Monoisotopic Mass: 196.9855 Da ( |

| Tautomerism | Lactam (Pyridone) | The Lactam form dominates in polar solvents (MeOH/H |

| Predicted pKa | ~4.5 – 5.5 (Acidic) | The NH/OH proton is highly labile due to Cl and CF |

| LogP | ~2.0 – 2.5 | Retains well on C18; requires moderate organic content for elution. |

Strategic Decision: Ionization Mode

Recommendation: Negative Electrospray Ionization (ESI-)

-

Rationale: Due to the electron-withdrawing nature of the -CF

and -Cl groups, the amide proton (N-H) in the pyridone form is significantly more acidic than in unsubstituted pyridones. Negative mode yields an intense deprotonated molecular ion [M-H] -

Alternative: Positive mode (ESI+) is feasible but often suffers from lower sensitivity due to the reduced basicity of the pyridine nitrogen (deactivated by EWGs). If used, it requires acidic mobile phases (pH < 3) to force protonation, yielding [M+H]

at m/z 197.99.

Fragmentation & Structural Elucidation

Understanding the fragmentation pathway is vital for distinguishing this specific isomer from its regioisomers (e.g., 5-CF

Key Fragmentation Channels (MS/MS)

-

Primary Neutral Loss (CO): A hallmark of 2-pyridones/2-hydroxypyridines is the expulsion of carbon monoxide (28 Da) from the lactam ring.

-

Secondary Halogen Loss: Following ring contraction, the destabilized ion often ejects the chlorine radical or HCl, or undergoes HF elimination from the trifluoromethyl group.

- (Loss of HF)

- (Loss of Cl)

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted dissociation pathway for the deprotonated precursor [M-H]

Figure 1: The primary dissociation involves the loss of carbonyl (CO), confirming the pyridone core structure.

Validated Experimental Protocol

This protocol is designed for an Agilent 6400 Series QQQ or Thermo Q-Exactive , but is transferable to other platforms.

Sample Preparation[2][3]

-

Stock Solution: Dissolve 1.0 mg of substance in 1 mL of Methanol (LC-MS grade) . (Avoid pure acetonitrile as solubility may be lower for the pyridone form).

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water .

-

Critical Step: Do not use basic diluents (e.g., ammonium hydroxide) for the stock solution, as this may induce oxidative degradation or dimerization prior to injection.

LC-MS/MS Conditions[4]

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm | Standard reverse phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier improves peak shape; suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (No modifier needed) | ACN provides sharper peaks than MeOH for halogenated pyridines. |

| Gradient | 5% B (0-1 min) | Fast gradient; compound likely elutes ~3.5–4.5 min. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Ion Source | ESI Negative Mode | Maximizes sensitivity for the acidic amide moiety. |

| Capillary Voltage | 2500 - 3000 V | Lower voltage prevents in-source fragmentation. |

| Drying Gas | 300°C, 10 L/min | Ensures complete desolvation of the stable pyridone ring. |

Isotope Confirmation (Self-Validation)

To validate that the peak is the target compound and not an interference, calculate the intensity ratio of the M and M+2 peaks.

-

Target Ion (

Cl): m/z 195.98 (100% Relative Abundance) -

Isotope Ion (

Cl): m/z 197.98 (~32% Relative Abundance) -

Acceptance Criteria: The M+2 peak must be present at 30-35% of the base peak height.

Troubleshooting & Impurity Profiling

Common Impurities

In the synthesis from 2-hydroxy-4-(trifluoromethyl)pyridine, two main impurities often co-elute:

-

Starting Material: 2-hydroxy-4-(trifluoromethyl)pyridine (Mass: 163 Da).

-

Detection: Monitor m/z 162 [M-H]

.

-

-

Over-chlorination: 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)pyridine (Mass: ~231 Da).

-

Detection: Monitor m/z 230 [M-H]

. Look for Cl

-

Dimerization Artifacts

In high-concentration samples, pyridones form stable hydrogen-bonded dimers.

-

Observation: A peak at m/z 393 ([2M-H]

). -

Remediation: Dilute the sample 10-fold. If the 393 peak disappears faster than the 196 peak (non-linear response), it is an artifact, not a covalent impurity.

Workflow Diagram

References

-

PubChem. Compound Summary for CID 1227602-53-0: this compound. National Library of Medicine (US). [Link]

-

Breci, L. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

-

Tsukamoto, M. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). [Link]

-

Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC/MS/MS. Application Note. [Link]

Sources

Technical Whitepaper: The Strategic Evolution of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

The following technical guide provides an in-depth analysis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine , a critical fluorinated heterocyclic scaffold used primarily in the synthesis of next-generation agrochemicals.

From Synthetic Scaffold to Agrochemical Cornerstone

Executive Summary & Molecular Identity

This compound (often existing in equilibrium as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one ) represents a "privileged structure" in modern medicinal and agrochemical chemistry. Its value lies in the precise arrangement of three functional motifs:

-

The Pyridin-2-one Core: A robust heterocyclic scaffold capable of hydrogen bonding and

-stacking interactions. -

The Trifluoromethyl Group (

) at C4: Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity ( -

The Chlorine Atom at C3: Provides steric bulk to lock conformation and serves as an electronic modulator, influencing the pKa of the adjacent hydroxyl/amide group.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-Chloro-4-(trifluoromethyl)pyridin-2-ol |

| Tautomer Name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one |

| CAS Number | 1227602-53-0 (Specific isomer) |

| Molecular Formula | |

| Molecular Weight | 197.54 g/mol |

| Key Precursor | 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4) |

| Primary Application | Intermediate for SDHI Fungicides (e.g., Fluopimomide) |

Historical Genesis: The Fluorine Frontier

The history of this molecule tracks the broader evolution of organofluorine chemistry.

Phase I: The "Brute Force" Era (1940s–1960s)

Early attempts to synthesize trifluoromethylated pyridines involved harsh conditions.[1] In 1947, researchers at Dow Chemical and others utilized the chlorination of picolines followed by reaction with antimony trifluoride (

Phase II: The "Building Block" Revolution (1990s–Present)

The discovery of Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFBO) changed the landscape. Instead of trying to force a

The specific demand for the 3-chloro derivative emerged with the rise of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The 3-chloro substituent was found to drastically improve the binding affinity of the molecule to the ubiquinone-binding site of the fungal complex II enzyme.

Synthetic Architecture & Process Chemistry

The industrial synthesis of this compound is a two-stage process requiring strict control over thermodynamics and kinetics to prevent over-chlorination.

Pathway Visualization

The following diagram illustrates the primary industrial route (Route A) and the competing side reactions.

Figure 1: Retrosynthetic analysis and forward synthesis of the target scaffold, highlighting the critical regioselectivity node at the chlorination step.

Detailed Mechanism of Action[3]

Step 1: Pyridine Ring Construction

The reaction commences with the condensation of ETFBO with an alkyl vinyl ether. The trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), activating the carbonyl for nucleophilic attack. Subsequent treatment with ammonia (

Step 2: Regioselective Chlorination (The Critical Step)

This is the most technically demanding phase. The 2-hydroxy-4-(trifluoromethyl)pyridine substrate has two available sites for Electrophilic Aromatic Substitution (EAS): Position 3 and Position 5.

-

Position 3 (Ortho): Sterically hindered by the hydroxyl/keto group but electronically activated.

-

Position 5 (Meta): Less sterically hindered but electronically distinct.

Causality in Protocol Design:

-

Solvent Choice: Polar aprotic solvents (like DMF or Acetonitrile) favor the 3-position by stabilizing the transition state of the cationic intermediate.

-

Temperature Control: The reaction must be kept between 40–60°C . Exceeding 80°C overcomes the activation energy barrier for the 5-position, leading to the 5-chloro impurity.

-

Chlorinating Agent: Sulfuryl chloride (

) is often preferred over elemental chlorine gas (

Tautomeric Dynamics & Reactivity

Understanding the tautomerism is non-negotiable for successful downstream derivatization.[2]

-

Solid State: Exists predominantly as the 2-pyridone (amide-like form).

-

Solution (Non-polar): Equilibrium shifts toward 2-hydroxypyridine (enol-like form).

Implication: When using this molecule as a nucleophile:

-

N-Alkylation: Favored under basic conditions (e.g.,

, DMF), leading to N-substituted pyridones (common in herbicides). -

O-Alkylation: Favored when using silver salts (

) or specific hard electrophiles, leading to alkoxypyridines.

Experimental Protocol: Regioselective Synthesis

Disclaimer: This protocol is for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE.

Objective

Synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one from 2-Hydroxy-4-(trifluoromethyl)pyridine.

Materials

-

Substrate: 2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq, 16.3 g)

-

Reagent: Sulfuryl Chloride (

) (1.1 eq, 14.8 g) -

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (ACN) (100 mL)

-

Catalyst: DMF (0.1 mL - optional, accelerates reaction)

Methodology

-

Setup: Charge a 250 mL three-necked round-bottom flask with the substrate and solvent. Equip with a magnetic stir bar, reflux condenser, and dropping funnel.

-

Dissolution: Heat the mixture to 40°C until the solid substrate is fully dissolved.

-

Addition: Add

dropwise over 30 minutes. Crucial: Maintain internal temperature between 40–45°C. Rapid addition causes exotherms that promote 5-chloro formation. -

Reaction: Stir at 50°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The starting material should disappear, and a new major peak (Target) should appear.

-

Quench: Cool the mixture to room temperature. Pour slowly into 300 mL of ice water.

-

Isolation: The product often precipitates as a white/off-white solid. Filter the solid.

-

Purification: If the 5-chloro isomer is present (>5%), recrystallize from Ethanol/Water (8:2).

-

Validation:

-

1H NMR (DMSO-d6): Look for a singlet or doublet at

~7.5-8.0 ppm (H-6) and -

19F NMR: Distinct shift of the

signal due to the ortho-chlorine effect.

-

Applications in Drug & Agrochemical Development[4][5]

The "Fluopimomide" Class

The most prominent application of this scaffold is in the synthesis of Fluopimomide (and related developmental fungicides).

-

Mechanism: These compounds inhibit the Succinate Dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiration chain of fungi.

-

Role of the Scaffold: The 3-chloro-4-trifluoromethyl-2-pyridone moiety mimics the ubiquinone ring, binding tightly into the hydrophobic pocket of the enzyme. The Chlorine atom provides the necessary twist (atropisomerism control) to lock the molecule in the bioactive conformation.

Graphviz: The Pharmacophore Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold against the SDH biological target.

References

-

Bayer CropScience LP. (2010). Process for the preparation of 3-chloro-2-hydroxy-4-trifluoromethylpyridine.[1] Patent WO2010000000 (Generalized reference to Bayer's extensive patent portfolio on SDHIs).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1227602-53-0. Retrieved from .

-

Qing, F. L. (2020).[2] Automated synthesis of trifluoromethylated heterocycles. Journal of Fluorine Chemistry. (Contextual grounding on modern fluorination).

-

Jiangsu Agrochem. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine and its derivatives. CN Patent 116425671A. Retrieved from .

-

Vertex AI Search. (2023). Grounding verification for CAS 1227602-53-0 and Fluopimomide intermediates. (Internal Verification).[2]

(Note: Specific patent numbers for the 3-chloro-2-hydroxy derivative often fall under broader "Substituted Pyridines" filings by major agrochemical giants like Syngenta and Bayer.)

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine in Modern Organic Synthesis

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1227602-53-0). This versatile heterocyclic building block is of significant interest due to the unique reactivity conferred by its trifluoromethyl, chloro, and hydroxy functionalities. We will explore its utility in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and field-proven, step-by-step protocols.

Introduction: A Multifunctional Pyridine Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its strategic importance stems from the orthogonal reactivity of its distinct functional groups, which can be addressed selectively to construct diverse molecular architectures.

Molecular Structure and Physicochemical Properties:

-

Chemical Formula: C₆H₃ClF₃NO

-

Molecular Weight: 197.54 g/mol [2]

-

Appearance: Typically a white to off-white solid.[2]

-

Core Features:

-

Pyridine Ring: A fundamental electron-deficient aromatic heterocycle.

-

2-Hydroxy Group: Exists in a tautomeric equilibrium with its 2-pyridone form. This group is a key site for derivatization, such as etherification or esterification, and modulates the electronic character of the ring.[2]

-

3-Chloro Group: A versatile handle for both nucleophilic displacement and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

-

4-Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that profoundly influences the molecule's reactivity. It activates the pyridine ring towards nucleophilic attack and enhances the lipophilicity and metabolic stability of derivative compounds, features highly desirable in agrochemical and pharmaceutical design.[2][3]

-

The convergence of these features makes this compound a privileged scaffold for generating novel compounds in medicinal chemistry and crop protection.[4]

Key Synthetic Applications & Protocols

The strategic placement of the chloro and trifluoromethyl groups makes this pyridine derivative an excellent substrate for a range of powerful synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strong electron-withdrawing nature of the trifluoromethyl group at the C4 position. This electronic pull makes the C3 carbon, bearing the chloro substituent, highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a stabilized Meisenheimer-type intermediate, with the negative charge delocalized onto the electronegative nitrogen atom and the CF₃ group. This inherent reactivity allows for the efficient displacement of the chloride under relatively mild conditions, a cornerstone of modern synthetic strategy.[5]

Protocol 2.1.1: General Procedure for N-Arylation with an Amine Nucleophile

This protocol describes a typical SNAr reaction for the synthesis of 3-amino-2-hydroxy-4-(trifluoromethyl)pyridine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

-

Solvent & Base: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 85-95 |

| Aniline | DIPEA | DMSO | 120 | 70-85 |

| Benzyl Amine | K₂CO₃ | DMF | 90 | 80-90 |

| Sodium Methoxide | N/A | Methanol | 65 | >90 |

Visualization: SNAr Reaction Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Causality: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern synthesis. The C(sp²)-Cl bond at the 3-position of our pyridine scaffold serves as a robust electrophilic partner. This reaction requires a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of the palladium catalyst into the C-Cl bond, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing superior results for challenging substrates like chloro-pyridines.[6][7][8]

Protocol 2.2.1: Synthesis of 3-Aryl-2-hydroxy-4-(trifluoromethyl)pyridines

This protocol provides a reliable method for coupling the title compound with various aryl or heteroaryl boronic acids.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base, such as powdered Potassium Phosphate (K₃PO₄, 3.0 eq.) or Potassium Carbonate (K₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol %). Alternatively, a combination of a palladium source like Pd(OAc)₂ (2-5 mol %) and a ligand like SPhos or XPhos (4-10 mol %) can be used for higher efficacy.

-

Solvent & Degassing: Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) or Toluene/water. The system must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) to prevent oxidation of the Pd(0) catalyst.

-

Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired biaryl product.

Data Presentation: Common Suzuki-Miyaura Coupling Partners

| Boronic Acid | Catalyst System | Base | Solvent | Typical Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 85-95 |

| Thiophene-2-boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75-85 |

| Pyridine-3-boronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 65-75 |

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound stands out as a high-value, versatile building block for advanced organic synthesis. Its well-defined reactive sites allow for predictable and efficient functionalization through cornerstone reactions like SNAr and palladium-catalyzed cross-couplings. The protocols and mechanistic insights provided herein serve as a robust starting point for chemists aiming to leverage this scaffold in the creation of novel and complex molecules for pharmaceutical and agrochemical applications. The unique electronic properties imparted by the trifluoromethyl group ensure its continued relevance in the development of future bioactive compounds.[3]

References

- Pipzine Chemicals. 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- National Institutes of Health (NIH). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.

- Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.

- Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01).

- Organic Chemistry Portal. Suzuki Coupling.

- This compound.

Sources

- 1. 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 101513-77-3 | High Purity | Applications, Safety, Price [pipzine-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Strategic Derivatization of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Abstract

This technical guide outlines the reactivity profile and derivatization protocols for 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (CAS: 116668-52-7 / Tautomer CAS: 50650-59-4). This scaffold is a critical building block in the synthesis of next-generation agrochemicals (e.g., fluopicolide analogs) and kinase inhibitors. The presence of the electron-withdrawing trifluoromethyl (

Structural Analysis & Reactivity Profile

Electronic Landscape & Tautomerism

The reactivity of this molecule is governed by two dominant factors:

-

Pyridone-Hydroxypyridine Equilibrium: In solution, the molecule exists primarily as the 2-pyridone tautomer (Structure B), driven by the lattice energy and solvent polarity. However, chemical derivatization can trap either form.

-

The

Effect: The

The Reactivity Map

The following diagram illustrates the divergent pathways available for functionalization.

Figure 1: Strategic Derivatization Pathways. The 2,3-dichloro intermediate is the central hub for divergent synthesis.

Protocol A: Chlorodehydroxylation (The "Gateway" Reaction)

Converting the 2-hydroxy group to a 2-chloro group is the most critical step to access the versatile 2,3-dichloro-4-(trifluoromethyl)pyridine intermediate.

Challenge: The electron-deficient nature of the ring (due to

Experimental Protocol

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (5.0 - 10.0 equiv) -

Catalyst: Quinoline (0.1 equiv) or

(1.0 equiv) -

Solvent: Neat or Toluene (if scale >100g)

Step-by-Step:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, charge the substrate. -

Addition: Carefully add

(exothermic). If using quinoline (base catalyst to sponge HCl), add it dropwise. -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear; the product is non-polar.

-

-

Quench (Critical Safety): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

to prevent violent hydrolysis of excess -

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Workup: Wash combined organics with Sat.

(until pH neutral), then Brine. Dry over -

Purification: Vacuum distillation or flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Yield Expectation: 85–95% Product: 2,3-Dichloro-4-(trifluoromethyl)pyridine.

Protocol B: Regioselective Displacement

Once the 2,3-dichloro intermediate is generated, the researcher faces a selectivity challenge: C2-Cl vs. C3-Cl.

Mechanistic Insight:

Nucleophilic Aromatic Substitution (

-

Reason 1: The ring Nitrogen provides stabilization for the Meisenheimer complex formed by attack at C2 (para-like resonance).

-

Reason 2: The

group at C4 is meta to C2 but ortho to C3. While

Protocol: C2-Selective Amination

Reagents:

-

Substrate: 2,3-Dichloro-4-(trifluoromethyl)pyridine

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

-

Dissolve substrate in MeCN (0.2 M).

-

Add Base followed by the Amine.

-

Stir at Room Temperature to

.-

Note: Higher temperatures (

) may induce trace substitution at C3 or bis-substitution.

-

-

Monitor by LCMS. The C2-substituted product usually elutes earlier than the bis-substituted byproduct.

-

Standard aqueous workup.

Data: Selectivity Ratios

| Nucleophile | Conditions | Product (C2-Sub : C3-Sub) | Yield |

|---|

| Morpholine | MeCN,

Protocol C: Suzuki-Miyaura Coupling at C3[1]

Coupling at the C3-position is chemically challenging because:

-

It is sterically hindered by the 2-substituent and the 4-

. -

Oxidative addition is slower at C3-Cl than C2-Cl.

Strategy: To couple at C3, one must either:

-

Option 1: Use the 2-hydroxy starting material directly (coupling C3-Cl while C2 is "protected" as the pyridone).

-

Option 2: Perform

at C2 first (installing a non-leaving group), then couple at C3.

Protocol: C3-Coupling on 2-Methoxy-3-chloro-4-(trifluoromethyl)pyridine

(Assuming C2 was already converted to OMe).

Reagents:

-

Catalyst:

(5 mol%) + XPhos or SPhos (10 mol%).-

Why: Buchwald biaryl phosphine ligands are required to overcome the steric bulk of the ortho-

group.

-

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

-

Base:

(3.0 equiv).[1] -

Solvent: Toluene/Water (10:1) or Dioxane/Water.

Step-by-Step:

-

Degas solvents with Nitrogen/Argon for 15 mins.

-

Charge flask with Substrate, Boronic Acid, Base, and Pre-complexed Catalyst (e.g., XPhos Pd G2) or Pd/Ligand mix.

-

Heat to

for 12–18 hours. -

Troubleshooting: If conversion is low, switch to Pd-PEPPSI-IPr catalyst, which is highly active for sterically hindered chlorides.

Protocol D: Regioselective N-Alkylation[3]

If the goal is to retain the pyridone core, direct alkylation is used.

Selectivity Rule:

-

N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF, DMSO) and alkali metal carbonates (

, -

O-Alkylation (Kinetic/Hard-Hard): Favored by silver salts (

) or non-polar solvents (Toluene).

Protocol: N-Alkylation (Synthesis of N-R-Pyridones)

Reagents:

-

Substrate: this compound.[2]

-

Electrophile: Alkyl Halide (1.2 equiv).

-

Base:

(1.5 equiv). -

Solvent: DMF (Dry).

Step-by-Step:

-

Dissolve substrate in DMF.

-

Add

. Stir for 15 mins at RT (deprotonation). -

Add Alkyl Halide dropwise.

-

Stir at RT (for reactive halides like BnBr, MeI) or

(for unreactive halides). -

Pour into water and filter the precipitate (N-alkyl pyridones are often solid).

References

-

General Reactivity of Trifluoromethylpyridines: Schlosser, M., et al. "Halogen/Metal Permutations at the 2-, 3-, and 4-Positions of the Pyridine Ring." Journal of Organic Chemistry, 2005. Link

-

Chlorodehydroxylation Protocols: Spivey, A. C., et al. "Synthesis of 2,3-Disubstituted Pyridines." Organic Syntheses, 2010. Link

-

Suzuki Coupling on Hindered Chloropyridines: Billingsley, K., Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed., 2008. Link

-

Agrochemical Relevance (Fluopicolide Analogues): Lamberth, C. "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 2013. Link

-

Regioselective Alkylation of Pyridones: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[3] Journal of Organic Chemistry, 2024.[4] Link

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - [nashpharmatech.com]

- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

Reactions of the hydroxyl group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

An Application Guide for the Synthetic Derivatization of the Hydroxyl Group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of key synthetic transformations involving the hydroxyl group of this compound. This versatile building block is of significant interest due to the unique electronic properties conferred by its trifluoromethyl and chloro substituents, which modulate the reactivity of the pyridine core.[1][2] This document outlines detailed, field-proven protocols for essential reactions such as O-alkylation, O-acylation, and O-phosphorylation. Each protocol is accompanied by mechanistic insights, discussions on experimental design, and visual aids to ensure reproducibility and facilitate optimization.

Introduction: Chemical Profile and Reactivity

This compound is a substituted heterocyclic compound increasingly utilized in the synthesis of high-value agrochemicals and pharmaceuticals.[2] Its utility stems from a unique convergence of chemical features:

-

Pyridine Core: A fundamental heterocyclic scaffold present in numerous biologically active molecules.

-

Hydroxyl Group: A versatile functional handle for a wide array of synthetic modifications, including etherification and esterification.[1]

-

Chloro Substituent: Provides a site for nucleophilic aromatic substitution or cross-coupling reactions, though it also influences the ring's electronic nature.

-

Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group profoundly impacts the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and often improves metabolic stability by blocking potential sites of oxidation.[1][3]

The combined electron-withdrawing effects of the chloro and trifluoromethyl groups increase the acidity of the 2-hydroxyl proton, facilitating its removal under moderately basic conditions. Furthermore, this electronic environment influences the inherent tautomeric equilibrium between the hydroxy-pyridine form (A) and the pyridone form (B), a critical consideration for regioselectivity in derivatization reactions.

Caption: Tautomeric equilibrium of the title compound.

While both N- and O-functionalization are possible, the protocols detailed herein are optimized to favor selective reaction at the hydroxyl (oxygen) terminus.[4]

Core Reactions and Protocols

The following sections provide detailed methodologies for key transformations of the hydroxyl group. These protocols are designed as robust starting points for further optimization based on specific substrate requirements.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for forming the ether linkage. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from a primary or secondary alkyl halide.[5][6][7] For this compound, the first step is deprotonation of the acidic hydroxyl group to form the corresponding pyridin-2-olate anion, which then serves as the nucleophile.

Caption: General workflow for Williamson Ether Synthesis.

Protocol 2.1.1: O-Methylation

-

Objective: To synthesize 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine.

-

Rationale: This protocol employs potassium carbonate as a mild and easy-to-handle base in DMF, a polar aprotic solvent that effectively solvates the potassium cation and promotes the SN2 reaction. Methyl iodide is a highly reactive methylating agent.

-

Materials:

-

This compound (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Methyl iodide (CH₃I) (1.2 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate to the solution with stirring.

-

Slowly add methyl iodide via syringe at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ether.

-

O-Acylation (Esterification)

Esterification of the hydroxyl group is readily achieved by reaction with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base is crucial for neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Protocol 2.2.1: O-Acetylation

-

Objective: To synthesize the acetate ester of this compound.

-

Rationale: This protocol uses acetyl chloride as the acylating agent and triethylamine (TEA) as an acid scavenger. Dichloromethane (DCM) is an excellent solvent for this transformation as it is inert and easily removed.

-

Materials:

-

This compound (1.0 equiv)

-

Acetyl chloride (CH₃COCl) (1.3 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine dropwise with vigorous stirring.

-

Slowly add acetyl chloride to the reaction mixture. A white precipitate (triethylamine hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography if necessary.

-

O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for forming C-O bonds, particularly when the Williamson ether synthesis is challenging (e.g., with secondary alcohols).[8][9] It proceeds with a net inversion of stereochemistry at the alcohol carbon. In this context, the hydroxypyridine acts as the nucleophile, attacking an activated primary or secondary alcohol.

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol 2.3.1: O-Ethylation using Ethanol

-

Objective: To synthesize 3-chloro-2-ethoxy-4-(trifluoromethyl)pyridine.

-

Rationale: This protocol uses triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate ethanol for nucleophilic attack by the hydroxypyridine. Anhydrous THF is the solvent of choice due to its ability to dissolve all reactants and its inert nature.

-

Materials:

-

This compound (1.0 equiv)

-

Ethanol (EtOH), anhydrous (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

In a flame-dried flask under N₂, dissolve this compound, ethanol, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography. The byproducts, triphenylphosphine oxide (TPPO) and the reduced DIAD, can be challenging to separate, often requiring careful chromatography.

-

O-Phosphorylation

The synthesis of phosphate esters from hydroxyl groups is a critical transformation for producing prodrugs, enzyme inhibitors, and other bioactive molecules. A common method involves the reaction of the alcohol with a phosphorus oxyhalide in the presence of a base.

Protocol 2.4.1: Diethyl Phosphate Ester Synthesis

-

Objective: To synthesize diethyl (3-chloro-4-(trifluoromethyl)pyridin-2-yl) phosphate.

-

Rationale: This protocol utilizes diethyl chlorophosphate as the phosphorylating agent. Pyridine serves as both a mild base to neutralize the HCl byproduct and as a suitable solvent.

-

Materials:

-

This compound (1.0 equiv)

-

Diethyl chlorophosphate ((EtO)₂POCl) (1.2 equiv)

-

Pyridine, anhydrous

-

-

Procedure:

-

Dissolve this compound in anhydrous pyridine in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add diethyl chlorophosphate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Upon completion, pour the reaction mixture into a cold, dilute HCl solution (e.g., 1 M) to neutralize the pyridine.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash successively with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude oil by flash column chromatography to afford the pure phosphate ester.

-

Summary of Reaction Conditions

The following table summarizes typical conditions for the derivatization of the hydroxyl group, providing a comparative overview for experimental planning.

| Reaction Type | Electrophile/Reagent | Base/Activator | Solvent | Temp (°C) | Typical Yield |

| O-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 60 | 75-90% |

| O-Acylation | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 85-95% |

| Mitsunobu | Ethanol | PPh₃ / DIAD | THF | 0 to RT | 60-80% |

| O-Phosphorylation | Diethyl Chlorophosphate | Pyridine | Pyridine | 0 to RT | 70-85% |

Note: Yields are estimates and highly dependent on the specific substrate, scale, and purification efficiency.

Conclusion

This compound is a valuable synthetic intermediate whose hydroxyl group can be reliably functionalized through several standard organic transformations. This guide provides robust and reproducible protocols for O-alkylation, O-acylation, and O-phosphorylation. A thorough understanding of the underlying mechanisms and the role of each reagent is critical for adapting these methods to more complex substrates and achieving high yields. Researchers are encouraged to use these protocols as a foundation for developing novel derivatives for applications in medicinal chemistry and materials science.

References

-

Bager, K., M. T. M. El-Hiti, and R. H. Al-Hamdani. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. SpringerPlus, 5(1), 1-5. Available at: [Link]

-

Su, Y., et al. (2026). DBU-Promoted Cascade Synthesis of Dihydrocoumarins from p-Quinone Methides and o-Hydroxy Aldimines. The Journal of Organic Chemistry, Articles ASAP. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine. Available at: [Link]

-

Ihara, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-125. Available at: [Link]

-

ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

-

Li, S., Wang, G., & Ye, Z. (2023). 2‐Hydroxypyridines as N‐ and O‐Nucleophiles in Organic Synthesis. European Journal of Organic Chemistry, 27(2). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Engle, K. M., & Yu, J. Q. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Israel Journal of Chemistry, 63(9-10). Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-net.xyz [sci-net.xyz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine Analogs

Abstract

The 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine scaffold (also known as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one) is a critical pharmacophore in the development of next-generation agrochemicals (e.g., SDHI fungicides) and pharmaceutical bioisosteres.[1] Traditional synthesis often suffers from poor regioselectivity during the chlorination step or requires multi-vessel handling.[1] This Application Note details a robust telescoped one-pot protocol that utilizes a "pre-chlorination" strategy. By introducing the chlorine atom into the acyclic precursor before ring closure, we guarantee 100% regiochemical fidelity at the 3-position, eliminating the formation of 5-chloro byproducts common in direct electrophilic substitution.[1]

Introduction & Retrosynthetic Analysis[1]

The Regioselectivity Challenge

Direct chlorination of 2-hydroxy-4-(trifluoromethyl)pyridine using agents like

-

Position 3: Sterically crowded by the adjacent

and -

Position 5: Less sterically hindered, leading to significant byproduct formation (approx. 15–20% in standard protocols).

The Solution: Pre-Chlorination Strategy

To ensure exclusive synthesis of the 3-chloro isomer, this protocol employs Ethyl 2-chloro-4,4,4-trifluoroacetoacetate as the key intermediate.[1] This species is generated in situ and immediately cyclized, effectively "locking" the chlorine at the desired position prior to ring formation.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the starting material to the target, highlighting the critical "telescoped" transition where isolation is avoided.

Caption: Figure 1. Telescoped reaction pathway ensuring regioselective placement of the chlorine atom via an acyclic intermediate.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): 1.0 equiv (CAS: 372-31-6)[1]

-

Sulfuryl Chloride (

): 1.05 equiv (CAS: 7791-25-5)[1] -

Ammonium Acetate (

): 3.0 equiv (CAS: 631-61-8)[1] -

Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for higher temp stability).[1]

-

Equipment: 3-neck round bottom flask, reflux condenser, pressure-equalizing addition funnel, caustic scrubber (NaOH) for off-gas.[1]

Step-by-Step Methodology

Phase 1: In-Situ Chlorination[1]

-

Setup: Charge the reaction vessel with Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) . Cool to 0–5°C using an ice bath.[1]

-

Addition: Add Sulfuryl Chloride (1.05 equiv) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

-

Degassing: Apply a light vacuum (200 mbar) for 15 minutes to remove residual

and

Phase 2: Cyclocondensation (Telescoped)[1]

-

Solvent Addition: Dilute the crude intermediate (still in the vessel) with Ethanol (5 volumes relative to ETFAA) .

-

Reagent Addition: Add solid Ammonium Acetate (3.0 equiv) in a single portion.

-

Cyclization: Heat the mixture to Reflux (78–80°C) for 6–8 hours.

-

Monitoring: HPLC analysis should show the disappearance of the chloro-ester and formation of the pyridone peak (Target).

Phase 3: Workup & Isolation[1][2]

-

Concentration: Remove approx. 70% of the ethanol under reduced pressure.[1]

-

Precipitation: Pour the concentrated residue into Ice Water (10 volumes) with vigorous stirring.

-

pH Adjustment: Adjust pH to 4–5 using 1M HCl if necessary to ensure the pyridone is protonated (neutral form).

-

Filtration: Collect the off-white solid by vacuum filtration.[1]

-

Purification: Wash the cake with cold water (

) and hexanes (

Data Summary & Process Parameters

| Parameter | Specification | Rationale |

| Stoichiometry ( | 1.05 equiv | Slight excess ensures full conversion; large excess causes di-chlorination.[1] |

| Chlorination Temp | 0°C | Low temp controls exotherm; RT ensures completion.[1] |

| Ammonia Source | Acts as both nitrogen source and buffer; milder than | |

| Cyclization Temp | 78°C (Reflux) | Required to overcome activation energy for ring closure. |

| Typical Yield | 75–85% | High yield due to lack of isolation losses.[1] |

| Regioselectivity | >99:1 (3-Cl vs 5-Cl) | Fixed by precursor structure.[1] |

Troubleshooting & Optimization (Senior Scientist Insights)

-

Issue: Low Yield / Oiling Out

-

Cause: Incomplete cyclization or presence of water in the ethanol during reflux.

-

Fix: Ensure absolute ethanol is used.[1] If the product oils out upon water addition, induce crystallization by scratching or seeding with a pure crystal.

-

-

Issue: Corrosion of Equipment

-

Issue: Impurity Formation (Dechlorination)

-

Cause: Over-heating during the chlorination step can lead to thermal decomposition.[1]

-

Fix: Strictly control the addition rate of

.

-

References

-

Regioselective Synthesis of Trifluoromethylpyridines

- Source: Journal of Organic Chemistry (ACS)

- Relevance: Discusses the directing effects of and groups on pyridine rings.

-

URL:[Link]

- Preparation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Source: Smolecule / Chemical Suppliers Relevance: Confirms the synthesis of the key intermediate via chlorin

-

One-Pot Synthesis of Pyridines via Hantzsch-Type Reactions

-

Safety Data for 2-Chloro-4-(trifluoromethyl)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

The following Technical Support Guide addresses the synthesis and troubleshooting of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (also known as 3-chloro-4-(trifluoromethyl)pyridin-2(1H)-one).

Executive Summary & Compound Profile

Target Molecule: this compound CAS Registry Number: 1227602-53-0 Core Structure: 2-Pyridone scaffold with a trifluoromethyl group at C4 and a chlorine atom at C3.[1] Key Synthetic Challenge: The primary difficulty lies in the regioselective chlorination of the 4-(trifluoromethyl)-2-pyridone precursor. The bulky electron-withdrawing CF₃ group at position 4 sterically hinders the C3 position, often leading to competitive chlorination at C5 or over-chlorination to the 3,5-dichloro species.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Side Reactions

Q1: I am observing a significant amount of a by-product with the same mass as my product. Is this the 5-chloro isomer? A: Yes, the formation of 5-chloro-2-hydroxy-4-(trifluoromethyl)pyridine is the most common side reaction.

-

Cause: While the 2-hydroxy (or 2-oxo) group electronically activates the C3 position (ortho-direction), the C4-trifluoromethyl group exerts significant steric repulsion, making the less hindered C5 position kinetically accessible.

-

Diagnostic: The 5-chloro isomer typically exhibits a distinct ¹H NMR shift. The C3-H proton (in the 5-chloro isomer) will appear as a singlet (or doublet due to F-coupling) further downfield compared to the C5-H proton of the desired 3-chloro isomer.

-

Solution:

-

Switch Reagents: Use N-Chlorosuccinimide (NCS) instead of elemental chlorine (

) or sulfuryl chloride ( -

Solvent Control: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF at lower temperatures (0°C to RT). This stabilizes the transition state and improves selectivity for the thermodynamic product (often the 3-chloro due to hydrogen bonding with the carbonyl oxygen).

-

Q2: My reaction mixture contains ~15% of a mass M+34 impurity (3,5-dichloro derivative). How do I prevent over-chlorination? A: The 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)pyridine forms when the mono-chlorinated product reacts further with the chlorinating agent.

-

Cause: The 3-chloro product is still electron-rich enough to undergo a second electrophilic substitution at C5.

-

Prevention Strategy:

-

Stoichiometry: Strictly limit the chlorinating agent to 0.95 - 1.0 equivalents . Do not use excess.

-

Monitoring: Stop the reaction at ~90-95% conversion. Pushing for 100% conversion almost invariably leads to over-chlorination.

-

Slow Addition: Add the chlorinating agent portion-wise over 1-2 hours to keep its instantaneous concentration low.

-

Q3: Is it possible to synthesize this compound without the regioselectivity issues of direct chlorination? A: Yes, via de novo ring construction (Cyclocondensation).

-

Strategy: Instead of chlorinating the pyridine ring, use a chlorinated building block. React ethyl 2-chloro-4,4,4-trifluoroacetoacetate with an ammonia source (or enamine equivalent).[1]

-

Benefit: The chlorine is "locked" in the correct position before the ring forms, eliminating the possibility of 5-chloro or 3,5-dichloro formation.

-

Drawback: The starting material (2-chloro-trifluoroacetoacetate) is more expensive and might require in-house preparation.

Category B: Purification & Isolation

Q4: The 3-chloro and 5-chloro isomers are co-eluting on silica. How can I separate them? A: These regioisomers have very similar polarities.

-

Chromatography: Use a gradient of Dichloromethane (DCM) / Methanol or Hexane / Ethyl Acetate . A very shallow gradient (e.g., 0.5% MeOH increase per column volume) is required.

-

Recrystallization: The 3-chloro isomer often has a higher melting point and different solubility profile due to intramolecular H-bonding (Cl...H-N). Try recrystallization from Ethanol/Water or Toluene .

-

Chemical Separation: If separation is impossible, consider converting the mixture to the 2-chloro-pyridine derivatives (using

). The resulting 2,3-dichloro and 2,5-dichloro analogues often have sufficiently different boiling points for separation by fractional distillation.

Reaction Pathways & Logic Map

The following diagram illustrates the competitive pathways during the synthesis and the critical decision nodes for troubleshooting.

Caption: Competitive reaction pathways in the chlorination of 4-(trifluoromethyl)-2-pyridone. Green path indicates the target synthesis; red paths indicate side reactions.

Detailed Experimental Protocols

Method A: Direct Chlorination with NCS (Recommended)

Best for: Small to medium scale, when starting from commercially available 4-trifluoromethyl-2-pyridone.

-

Setup: Charge a round-bottom flask with 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and Acetonitrile (10 mL/g).

-

Reagent Addition: Cool the solution to 0°C . Add N-Chlorosuccinimide (NCS) (1.0 eq) portion-wise over 30 minutes.

-